8-OH-Pbzi
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Overview
Description
Preparation Methods
The synthesis of CIS-8-OH-PBZI involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of CIS-8-OH-PBZI is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl and propyl groups are introduced to the core structure through selective reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
CIS-8-OH-PBZI undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Functional groups on the benzene ring can be substituted with other groups to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are derivatives of CIS-8-OH-PBZI with modified functional groups .
Scientific Research Applications
CIS-8-OH-PBZI has several scientific research applications:
Chemistry: Used to study the structure-activity relationships of dopamine receptor agonists.
Biology: Helps in understanding the role of dopamine receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
CIS-8-OH-PBZI exerts its effects by selectively binding to dopamine D3 receptors. This binding induces a conformational change in the receptor, activating downstream signaling pathways. The primary molecular targets are the G-protein-coupled receptors, which initiate a cascade of intracellular events, including the activation of adenylate cyclase and phosphorylation of mitogen-activated protein kinases .
Comparison with Similar Compounds
CIS-8-OH-PBZI is unique compared to other dopamine receptor agonists due to its high selectivity for the D3 receptor and its ability to avoid inducing tolerance and slow response termination properties. Similar compounds include:
FAUC73: Another D3 receptor agonist with similar selectivity but different pharmacokinetic properties.
ES609: A partial agonist at D2S, D2L, and D4.2 receptors, exhibiting functional selectivity at D2L and D4.2 receptors.
Quinpirole: A well-known D2/D3 receptor agonist used in various pharmacological studies
CIS-8-OH-PBZI stands out due to its unique conformational effects on the D3 receptor, making it a valuable tool in dopamine receptor research .
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |
InChI |
InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |
InChI Key |
LJDRQPOQHHOXHM-HIFRSBDPSA-N |
Isomeric SMILES |
CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O |
Synonyms |
8-hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz(e)indole cis-8-OH-PBZI |
Origin of Product |
United States |
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